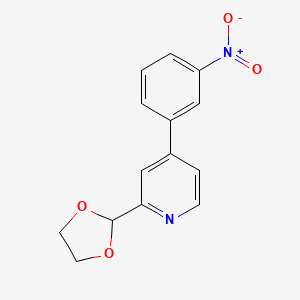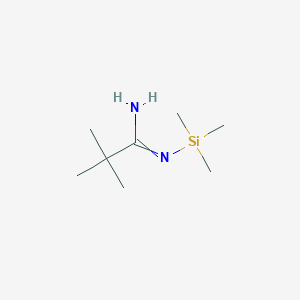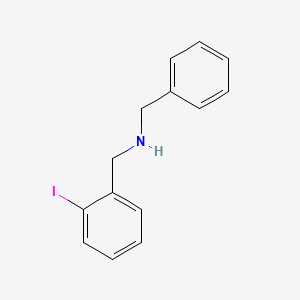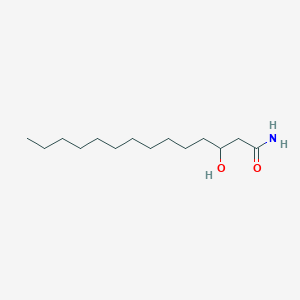
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is a chemical compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cycloundecane ring with multiple methyl groups and double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: Various substituents can replace the hydrogen atoms on the methyl groups or the cycloundecane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Aplicaciones Científicas De Investigación
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on cycloundecane rings.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6,6,9-Tetramethylcycloundeca-4,8-dienone: This compound has a similar structure but includes a ketone group instead of an alcohol group.
2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene: This compound has a similar cycloundecane ring but with different positions of double bonds.
Uniqueness
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
53643-42-8 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2,6,6,9-tetramethylcycloundeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h5,9-10,13-14,16H,6-8,11H2,1-4H3 |
Clave InChI |
JXLVPCWSMFUWOE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CC(CC=C(CCC1O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)

![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)



silane](/img/structure/B14644234.png)

![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)


